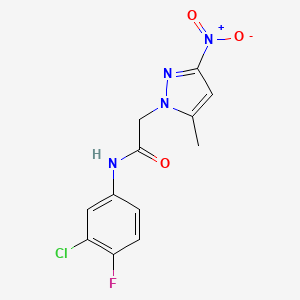
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as CF3-AMG-139, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This molecule is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which has been implicated in various neurological disorders such as anxiety, depression, and addiction.
作用机制
The mGlu7 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system. This receptor is involved in the regulation of synaptic transmission and plasticity, and its dysregulation has been implicated in various neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide acts as a selective antagonist of the mGlu7 receptor, which leads to a reduction in its activity. This, in turn, leads to a decrease in glutamate release and an increase in GABAergic transmission, which has been shown to have anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to have various biochemical and physiological effects in preclinical models. In addition to its anxiolytic, antidepressant, and anti-addictive effects, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to improve cognitive function, reduce inflammation, and modulate the immune system. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to have a low toxicity profile and does not produce any significant side effects.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It is a selective antagonist of the mGlu7 receptor, which allows for the investigation of the specific role of this receptor in various neurological disorders. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has a low toxicity profile and does not produce any significant side effects, which allows for the investigation of its potential therapeutic applications. However, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several limitations for lab experiments. It has a low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, its synthesis is complex and time-consuming, which can limit its availability.
未来方向
There are several future directions for the investigation of N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is the investigation of its therapeutic applications in various neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in preclinical models of anxiety, depression, addiction, schizophrenia, and Alzheimer's disease, and further investigation is needed to determine its efficacy in human trials. Another potential direction is the investigation of the molecular mechanisms underlying its effects. N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to modulate glutamate and GABAergic transmission, but further investigation is needed to determine the specific signaling pathways involved. Finally, the development of more efficient synthesis methods and analogs of N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may lead to the discovery of more potent and selective mGlu7 receptor antagonists.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves a multistep process that starts with the preparation of 3-chloro-4-fluoroaniline and 5-methyl-3-nitro-1H-pyrazole, which are then reacted with ethyl chloroacetate to form the intermediate compound. This intermediate is then treated with sodium hydroxide and subsequently acidified to obtain the final product, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. The overall yield of this synthesis is around 15%, and the purity of the compound can be improved using various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical models of neurological disorders such as anxiety, depression, and addiction. In these studies, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to selectively block the mGlu7 receptor, which leads to a reduction in anxiety-like behavior, antidepressant-like effects, and attenuation of drug-seeking behavior. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. These findings suggest that N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may have potential therapeutic applications in the treatment of various neurological disorders.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O3/c1-7-4-11(18(20)21)16-17(7)6-12(19)15-8-2-3-10(14)9(13)5-8/h2-5H,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPSETZEKMZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol](/img/structure/B6059570.png)
![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)

![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)